molecular formula C13H16N4O2S B2956620 7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine CAS No. 1797735-92-2

7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

Cat. No. B2956620
CAS RN: 1797735-92-2
M. Wt: 292.36
InChI Key: JQKAKRZZSMMYNQ-UHFFFAOYSA-N
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Description

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Pyrimidine derivatives, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have been synthesized as novel CDK2 targeting compounds .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods . For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .


Molecular Structure Analysis

Pyrimidine derivatives have a broad spectrum of activities due to their structural diversity, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon at 2, 4, 5, and 6 positions .


Chemical Reactions Analysis

Pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases that are considered as essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Scientific Research Applications

Protein Kinase Inhibition for Cancer Treatment

Pyrimidine derivatives, including the one , have shown promise as protein kinase inhibitors in cancer therapy . Protein kinases are enzymes that play a crucial role in cell growth, differentiation, migration, and metabolism. By inhibiting these enzymes, pyrimidine derivatives can effectively halt the proliferation of cancer cells. This mechanism is particularly valuable because it targets the signaling pathways that stimulate tumor growth, offering a more selective approach to cancer treatment compared to conventional chemotherapy .

Anticancer Activity and Structure-Activity Relationships (SAR)

The structure of pyrimidine derivatives is closely related to their anticancer activity. Studies have revealed that certain substitutions on the pyrimidine ring can enhance this activity . For instance, modifications that improve the selectivity for certain cancer cell lines or enzymes associated with cancer progression can lead to more effective treatments with fewer side effects. The compound could potentially be modified to optimize its anticancer properties through SAR studies .

Anti-Inflammatory Applications

Pyrimidine derivatives have been investigated for their anti-inflammatory properties. Preliminary SAR analysis suggests that certain substitutions on the pyrimidine framework can enhance anti-inflammatory activity . This indicates that our compound could be a candidate for the development of new anti-inflammatory drugs, which could be beneficial for treating conditions like arthritis or inflammatory bowel disease .

Antiviral Activities

Pyrimidine derivatives have also shown potential in the treatment of viral infections. Their ability to interfere with viral replication makes them valuable candidates for antiviral drug development. The compound could be explored for its efficacy against various viruses, potentially contributing to the treatment of diseases like influenza or hepatitis .

Pharmacophore in Therapeutics

The pyrimidine moiety is a privileged pharmacophore, meaning it is a common feature in molecules that bind selectively to a biological target. This compound, with its pyrimidine core, could serve as a key building block in the design of new drugs, offering a scaffold upon which to build molecules with desired therapeutic effects .

Prebiotic Nature and Origin of Life Studies

Pyrimidine and its derivatives are significant in prebiotic chemistry and studies related to the origin of life. They are essential components of nucleic acids and have been implicated in the RNA-world hypothesis, which proposes a self-assembly of nucleic acid monomers as a step towards the origin of life. Research into the compound’s prebiotic nature could provide insights into the early chemical processes that led to the formation of life on Earth .

Mechanism of Action

The mechanism of action of pyrimidine derivatives involves the inhibition of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Future Directions

The future directions in the field of pyrimidine derivatives involve the design of new selective, effective, and safe anticancer agents . Understanding the structure-activity relationships of pyrimidine derivatives will help in the development of more potent and efficacious anticancer drugs with pyrimidine scaffold .

properties

IUPAC Name

11-cyclopropylsulfonyl-4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-9-6-13-14-7-10-8-16(20(18,19)11-2-3-11)5-4-12(10)17(13)15-9/h6-7,11H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKAKRZZSMMYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)S(=O)(=O)C4CC4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Cyclopropylsulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine

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